[(5-Methylfuran-2-yl)methyl](pentan-3-yl)amine
Overview
Description
(5-Methylfuran-2-yl)methylamine is an organic compound with the molecular formula C11H19NO It is a derivative of furan, a heterocyclic organic compound, and contains an amine group attached to a pentan-3-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylfuran-2-yl)methylamine typically involves the reaction of 5-methylfuran-2-carbaldehyde with pentan-3-ylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
\ \text{5-Methylfuran-2-carbaldehyde} + \text{Pentan-3-ylamine} \rightarrow \text{[(5-Methylfuran-2-yl)methylamine} ]
Industrial Production Methods
In an industrial setting, the production of (5-Methylfuran-2-yl)methylamine may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving additional purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(5-Methylfuran-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(5-Methylfuran-2-yl)methylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Methylfuran-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The furan ring may also participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
(5-Methylfuran-2-yl)methylamine can be compared with other similar compounds, such as:
(5-Methylfuran-2-yl)methylamine: Similar structure but with a butan-2-yl chain instead of a pentan-3-yl chain.
(5-Methylfuran-2-yl)methylamine: Similar structure but with a hexan-4-yl chain instead of a pentan-3-yl chain.
The uniqueness of (5-Methylfuran-2-yl)methylamine lies in its specific combination of the furan ring and the pentan-3-ylamine group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]pentan-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-4-10(5-2)12-8-11-7-6-9(3)13-11/h6-7,10,12H,4-5,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFKWROUTDOPGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC=C(O1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937664-07-8 | |
Record name | [(5-methylfuran-2-yl)methyl](pentan-3-yl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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